1-(2-Methoxyethyl)-3-(1-naphthyl)urea 1-(2-Methoxyethyl)-3-(1-naphthyl)urea
Brand Name: Vulcanchem
CAS No.: 102613-39-8
VCID: VC8357504
InChI: InChI=1S/C14H16N2O2/c1-18-10-9-15-14(17)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H2,15,16,17)
SMILES: COCCNC(=O)NC1=CC=CC2=CC=CC=C21
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

1-(2-Methoxyethyl)-3-(1-naphthyl)urea

CAS No.: 102613-39-8

Cat. No.: VC8357504

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxyethyl)-3-(1-naphthyl)urea - 102613-39-8

Specification

CAS No. 102613-39-8
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 1-(2-methoxyethyl)-3-naphthalen-1-ylurea
Standard InChI InChI=1S/C14H16N2O2/c1-18-10-9-15-14(17)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H2,15,16,17)
Standard InChI Key VPRVZGBEURQCEE-UHFFFAOYSA-N
SMILES COCCNC(=O)NC1=CC=CC2=CC=CC=C21
Canonical SMILES COCCNC(=O)NC1=CC=CC2=CC=CC=C21

Introduction

Structural and Molecular Characteristics

Chemical Architecture

1-(2-Methoxyethyl)-3-(1-naphthyl)urea consists of a urea core (NH2CONH2\text{NH}_2\text{CONH}_2) modified with two distinct substituents: a 2-methoxyethyl group (CH2CH2OCH3\text{CH}_2\text{CH}_2\text{OCH}_3) and a 1-naphthyl group (a polycyclic aromatic hydrocarbon). The methoxyethyl group introduces polarity and potential hydrogen-bonding capacity, while the naphthyl moiety contributes hydrophobicity and planar rigidity .

Key structural features:

  • Urea backbone: Facilitates hydrogen bonding with biological targets.

  • Methoxyethyl chain: Enhances solubility in polar solvents.

  • Naphthyl group: Promotes π-π stacking interactions in hydrophobic environments.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable in the provided sources, analogous ureas exhibit characteristic peaks:

  • 1H^1\text{H} NMR: Signals for methoxy protons (δ\delta 3.2–3.5 ppm), naphthyl aromatic protons (δ\delta 7.5–8.5 ppm), and urea NH protons (δ\delta 5.5–6.5 ppm) .

  • IR: Stretching vibrations for carbonyl (1640cm1\sim 1640 \, \text{cm}^{-1}) and N-H bonds (3300cm1\sim 3300 \, \text{cm}^{-1}).

Molecular modeling studies could predict its binding affinity for targets like kinases or GPCRs, leveraging its hybrid polar-apolar structure.

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 1-(2-Methoxyethyl)-3-(1-naphthyl)urea likely involves a two-step process:

  • Formation of the urea backbone: Reacting 1-naphthyl isocyanate with 2-methoxyethylamine:

    \text{C}_{10}\text{H}_{7}\text{NCO} + \text{NH}_2\text{CH}_2\text{CH}_2\text{OCH}_3 \rightarrow \text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_2} + \text{HCl}

    This reaction typically proceeds in anhydrous dichloromethane at 0–5°C .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the pure compound .

Yield and Scalability

Reported yields for similar ureas range from 60% to 85%, depending on reaction conditions . Industrial-scale production would require optimizing solvent systems and catalyst use to minimize byproducts.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular weight244.29 g/mol
SolubilityLikely soluble in DMSO, ethanol; insoluble in waterInferred
Melting pointNot reported (analogs: 120–150°C)
LogP (lipophilicity)Estimated 2.8 (moderately lipophilic)Calculated

The methoxyethyl group enhances solubility in polar aprotic solvents, while the naphthyl group dominates lipophilicity, suggesting potential membrane permeability .

Biological Activities and Hypothesized Applications

Enzyme Inhibition

Urea derivatives are known inhibitors of carbonic anhydrases, kinases, and proteases. The naphthyl group may occupy hydrophobic enzyme pockets, while the urea backbone coordinates catalytic metal ions. For example, structurally related compounds inhibit tyrosine kinases with IC50_{50} values < 1 μM.

Material Science Applications

The methoxyethyl group’s ether linkage may enable use in ionic liquids or polymer matrices, as seen in similar pyrrolidinium derivatives .

Future Research Directions

  • Pharmacological profiling: Screen against cancer cell lines and microbial panels.

  • Structural optimization: Modify substituents to enhance potency or reduce toxicity.

  • Computational studies: Molecular dynamics simulations to predict target binding.

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